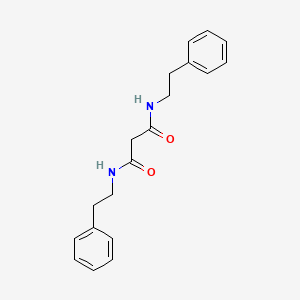
N,N'-Diphenethyl-malonamide
Overview
Description
N,N’-Diphenethyl-malonamide is an organic compound with the molecular formula C19H22N2O2. It belongs to the class of malonamide derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, metal extraction, and organic synthesis . This compound is characterized by the presence of two phenethyl groups attached to the nitrogen atoms of the malonamide core.
Mechanism of Action
Mode of Action
The mode of action of N,N’-Diphenethyl-malonamide involves its interaction with its targets, leading to various changes. One study suggests that it plays a role in the solvent extraction of metal ions from nitric acid solutions . The extraction process involves two principal mechanisms: a co-ordinative mechanism for the extraction of metal cations at low nitric acid concentrations, and an ion-pair mechanism involving the mono- or di-protonated malonamide and the metal anions at higher nitric acid concentrations .
Biochemical Pathways
It’s known that the compound plays a role in the extraction of metal ions, suggesting it may interact with biochemical pathways related to metal ion homeostasis .
Result of Action
Its role in the extraction of metal ions suggests it may influence cellular processes related to metal ion homeostasis .
Preparation Methods
The synthesis of N,N’-Diphenethyl-malonamide can be achieved through multi-component reactions (MCRs). One common method involves the condensation of isocyanide, Meldrum’s acid, arylidene malononitrile, and two amine molecules in dichloromethane at ambient temperature . This one-pot, five-component reaction is efficient and offers high atom economy, making it suitable for industrial production. Additionally, the use of isocyanide-based multi-component reactions (IMCRs) provides an alternative route for synthesizing malonamide derivatives .
Chemical Reactions Analysis
N,N’-Diphenethyl-malonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions with halogenated compounds. Major products formed from these reactions include oxidized or reduced derivatives of the malonamide core, as well as substituted malonamides .
Scientific Research Applications
N,N’-Diphenethyl-malonamide has several scientific research applications. In chemistry, it is used as a ligand in coordination chemistry for the extraction of metal ions from acidic solutions . In biology and medicine, malonamide derivatives have been identified as potential therapeutic agents, including selective gamma-opioid receptor agonists and gamma-secretase inhibitors for the treatment of Alzheimer’s disease . Additionally, these compounds have shown promise as multi-targeted kinase inhibitors for cancer therapy . In industry, malonamides are employed in the liquid-liquid extraction of actinide and lanthanide ions, making them valuable in nuclear waste reprocessing .
Comparison with Similar Compounds
N,N’-Diphenethyl-malonamide can be compared with other malonamide derivatives such as N,N’-dimethyl-N,N’-diphenyltetradecylmalonamide and N,N’-dicyclohexyl-N,N’-dimethyltetradecylmalonamide . These compounds share similar structural features but differ in their substituents, which influence their chemical properties and applications. N,N’-Diphenethyl-malonamide is unique due to its phenethyl groups, which enhance its binding affinity and selectivity for certain molecular targets. Other similar compounds include N,N’-bisarylmalonamides, which are used in the synthesis of peptidomimetic compounds and exhibit various biological activities .
Properties
IUPAC Name |
N,N'-bis(2-phenylethyl)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-18(20-13-11-16-7-3-1-4-8-16)15-19(23)21-14-12-17-9-5-2-6-10-17/h1-10H,11-15H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHYVHRJAHLOLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368534 | |
| Record name | N,N'-Diphenethyl-malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676044 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
67942-22-7 | |
| Record name | N,N'-Diphenethyl-malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


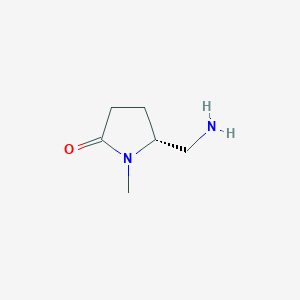
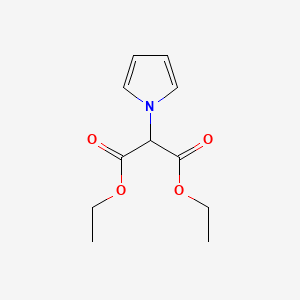
![[(3S)-3-azaniumylbutyl]-diethylazanium](/img/structure/B3055858.png)
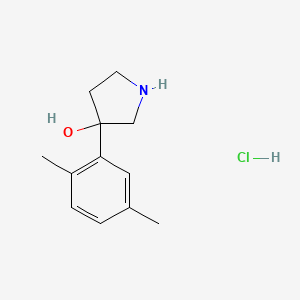
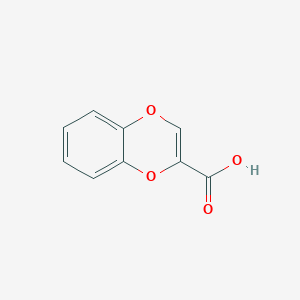
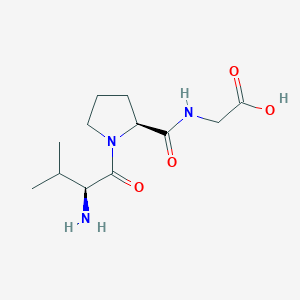
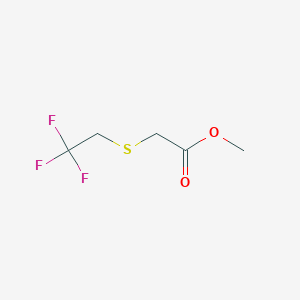

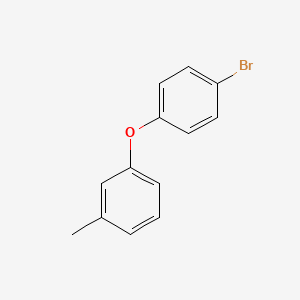
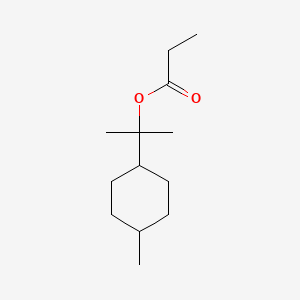
![9-Methoxy-4-oxaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B3055870.png)
![1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one](/img/structure/B3055871.png)
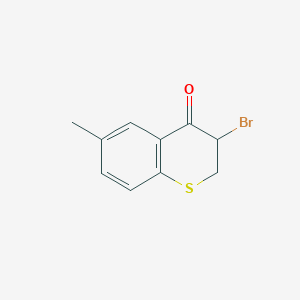
![2-Propenoic acid, 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester](/img/structure/B3055874.png)
